alpha-Maltulose

Description

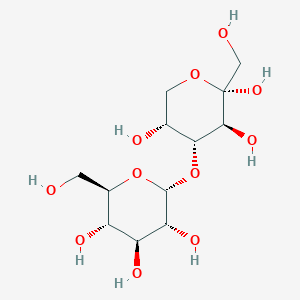

Structure

2D Structure

3D Structure

Properties

CAS No. |

85026-54-6 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 |

InChI Key |

NBGXQZRRLOGAJF-LVIPNTBNSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Bioproduction Pathways of Alpha Maltulose

Chemical Synthesis Approaches for Alpha-Maltulose and Analogues

The chemical synthesis of this compound and its analogues relies on established principles of carbohydrate chemistry, primarily involving the strategic formation of glycosidic bonds and the use of protecting groups to ensure regioselectivity and stereoselectivity.

Derivatization and Functionalization Techniques for this compound Structures

Derivatization and functionalization of existing disaccharides, such as maltose (B56501), are key techniques for producing this compound analogues with modified properties. These modifications can be used to probe biological systems, enhance stability, or alter solubility. Maltose itself possesses several hydroxyl groups, a hemiacetal, and an acetal (B89532) functional group, all of which can be targets for chemical modification. wyzant.comdoubtnut.com

Common derivatization techniques include:

Acetylation and Benzoylation: Ester groups like acetates and benzoates are frequently used to protect hydroxyl groups during synthesis. researchgate.net Regioselective acylation can be achieved by controlling reaction conditions or using enzymatic catalysts.

Silylation: Silyl ethers are another class of protecting groups that can be selectively introduced and removed under specific conditions, allowing for the differential protection of hydroxyl groups of varying reactivity.

Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties and biological activity of a carbohydrate. Fluorinated maltose derivatives have been synthesized to serve as probes in NMR studies of protein-carbohydrate interactions. nih.govnih.gov

Thiolation: The replacement of an oxygen atom with sulfur can create thio-analogues of maltose. These derivatives are often more stable to enzymatic hydrolysis and can be used to study the mechanisms of glycosidases. jst.go.jp

The synthesis of these derivatives often requires a multi-step process involving the strategic use of protecting groups to isolate the desired hydroxyl group for modification. nih.gov For instance, the synthesis of a 4'-O-acetylated maltose analogue involves the conversion of β-maltose into a per-O-benzylated-4',6'-O-benzylidene derivative, followed by several steps of deprotection and selective silylation to isolate the 4'-OH group for acetylation. acs.org

Enzymatic Synthesis and Bioproduction of this compound

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. Alpha-glucosidases are key enzymes in this context, capable of catalyzing not only hydrolysis but also transglucosidation reactions to form new α-glycosidic bonds.

Transglucosidation Reactions Mediated by Alpha-Glucosidases

Alpha-glucosidases (EC 3.2.1.20) are enzymes that typically hydrolyze the terminal, non-reducing α-(1→4)-linked glucose residues from oligosaccharides. However, under conditions of high substrate concentration, these enzymes can also catalyze a transglucosidation reaction, where a glucosyl moiety is transferred from a donor substrate to an acceptor molecule other than water. This activity can be harnessed for the synthesis of various oligosaccharides, including isomers of maltose.

The general mechanism for transglucosidation by a retaining α-glucosidase involves a two-step, double-displacement mechanism:

Glycosylation: The enzyme's active site nucleophile attacks the anomeric carbon of the donor substrate, displacing the aglycone and forming a covalent glycosyl-enzyme intermediate.

Deglycosylation: An acceptor molecule (which can be another sugar) attacks the anomeric carbon of the intermediate, displacing the enzyme's nucleophile and forming a new glycosidic bond.

Brewer's yeast (Saccharomyces cerevisiae) is a well-known source of α-glucosidase (also known as maltase). semanticscholar.org This enzyme is crucial for the fermentation of maltose during the brewing process. dtu.dkmdpi.comresearchgate.netresearchgate.net Beyond its hydrolytic role, brewer's yeast α-glucosidase has been shown to possess significant transglucosidation activity.

When incubated with high concentrations of maltose, this enzyme can synthesize a variety of oligosaccharides. The primary products of this transglucosidation are typically trisaccharides and other disaccharides with different linkages. For example, studies have identified nigerose (B1581268) (α-1,3 linkage), kojibiose (B1673742) (α-1,2 linkage), and isomaltose (B16258) (α-1,6 linkage) as transglucosidation products from maltose. scholaris.ca The relative yields of these products depend on reaction conditions such as substrate concentration, pH, and temperature. bg.ac.rs

More recent research on the α-glucosidase from Schwanniomyces occidentalis, another yeast, demonstrated the formation of several isomaltooligosaccharides (IMOS) from maltose. At a starting concentration of 200 g/L maltose, the major products after 24 hours were isomaltose, isomaltotriose, and panose. nih.gov

| Enzyme Source | Substrate (Donor) | Acceptor | Main Transglucosidation Products | Reference |

| Saccharomyces cerevisiae | Maltose | Maltose | Nigerose, Kojibiose, Isomaltose, Maltotriose | scholaris.ca |

| Saccharomyces cerevisiae | Phenyl-α-glucoside | L-sorbose | 1-O-α-D-glucopyranosyl-L-sorbose, 3-O-α-D-glucopyranosyl-L-sorbose, 4-O-α-D-glucopyranosyl-L-sorbose | tandfonline.com |

| Schwanniomyces occidentalis | Maltose | Maltose | Isomaltose, Isomaltotriose, Panose | nih.gov |

The brush border membrane of the small intestine contains two major α-glucosidase complexes responsible for the final steps of carbohydrate digestion: sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM). researchgate.netnih.govnih.govwikipedia.orgresearchgate.nethmdb.canih.gov Both of these enzymes can hydrolyze α-(1→4)-linked oligosaccharides to glucose.

While their primary physiological role is hydrolysis, these enzymes also exhibit transglucosylation activity. Studies using rat intestinal α-glucosidases have shown that they can synthesize trisaccharides and tetrasaccharides from maltose. researchgate.net The N-terminal subunit of MGAM (maltase) has been found to be particularly versatile, with the ability to digest α-1,2, α-1,3, and α-1,4 disaccharides. acs.org This broad specificity in hydrolysis suggests a potential for the synthesis of a corresponding range of α-linked oligosaccharides through transglucosidation, although this is not their primary function in the digestive system. The transglucosylation activity of these enzymes is of interest in the context of the digestion of novel oligosaccharides and the potential for the formation of slowly digestible carbohydrates.

Other Microbial Enzyme Systems for Maltulose Formation

While chemical synthesis is a common route for producing this compound, specific microbial enzymes have been identified that can perform this conversion. A key example is the enzyme Cellobiose (B7769950) 2-epimerase. google.com This enzyme is notable for its bifunctional catalytic activity. Originally identified for its ability to epimerize the C-2 position of the reducing end glucose of cellobiose and lactose, it also demonstrates aldose-ketose isomerization capabilities. google.com

This isomerization function allows the enzyme to act on maltose, converting the glucose residue at the reducing end into a fructose (B13574) residue, thereby forming maltulose (4-O-α-D-glucopyranosyl-D-fructofuranose). google.com The enzyme can be produced efficiently using recombinant microorganisms, making it a viable tool for the industrial-scale bioproduction of rare saccharides like maltulose from inexpensive starting materials such as maltose. google.com The thermostable nature of this enzyme further enhances its utility in bioreactor systems. google.com

Epimerization Processes from Maltose Substrates

The conversion of maltose to maltulose is technically an isomerization—specifically, an aldose-ketose conversion—rather than a simple epimerization. However, certain enzymes, such as the aforementioned Cellobiose 2-epimerase, exhibit both activities, which can occur concurrently. google.com

The process involves two distinct transformations at the reducing end of the maltose molecule:

2-Epimerization: The enzyme can catalyze the epimerization at the C-2 position of the reducing glucose unit of maltose. This reaction converts the glucose moiety into a mannose moiety, resulting in the formation of the by-product epimaltose. google.com

Aldose-Ketose Conversion (Isomerization): The same enzyme can also catalyze the isomerization of the reducing glucose unit (an aldose) into a fructose unit (a ketose). This transformation is what yields the target compound, maltulose. google.com

Therefore, when maltose is used as a substrate with Cellobiose 2-epimerase, the resulting product is a mixture containing maltulose, the epimer epimaltose, and residual maltose. google.com This dual activity highlights a sophisticated enzymatic pathway for modifying disaccharides.

Optimization of Bioreaction Parameters for Enhanced Yields

Achieving high yields of maltulose, whether through enzymatic or chemical pathways, requires careful optimization of reaction parameters.

Enzymatic Conversion: For the bioconversion using Cellobiose 2-epimerase, key parameters include pH and temperature. The enzyme demonstrates high stability and activity under specific conditions, which are crucial for maximizing maltulose production. google.com

| Parameter | Optimal Value | Source |

| Optimum Temperature | 80°C | google.com |

| Optimum pH | 7.8 | google.com |

| Thermostability | Stable up to 70°C | google.com |

Chemical Conversion: Chemical isomerization methods also rely on finely-tuned parameters to enhance yields. Studies using pressurized hot phosphate (B84403) buffer or microwave heating have identified several critical factors. kyoto-u.ac.jpbohrium.com

| Method | Parameter | Optimal Condition | Resulting Maltulose Yield | Source |

| Pressurized Hot Phosphate Buffer (Flow-type Reactor) | Temperature | 115°C | ~20% | kyoto-u.ac.jp |

| Average Residence Time | 10 min | ~20% | kyoto-u.ac.jp | |

| Maltose Concentration | 10% (w/v) | ~20% | kyoto-u.ac.jp | |

| Microwave Heating with Scallop Shell Powder | Power | 700 W | ~30% | bohrium.com |

| Reaction Time | 105 seconds | ~30% | bohrium.com | |

| pH | Maintained above 7 | High selectivity (0.822) | bohrium.com |

Increasing the concentration of maltose in the phosphate buffer method has been shown to gradually decrease the final yield of maltulose. nih.gov Conversely, higher reaction temperatures can lead to more efficient production with less coloration in a shorter time frame. nih.gov

Understanding By-product Formation in Saccharide Hydrolysis

The synthesis of maltulose is often accompanied by the formation of various by-products, which differ depending on the production method.

Enzymatic Synthesis: In the enzymatic conversion of maltose using Cellobiose 2-epimerase, the primary by-product is epimaltose , formed through the enzyme's C-2 epimerization activity. google.com The reaction thus yields a mixture of isomers rather than pure maltulose.

Chemical Synthesis: Chemical methods, particularly those employing high temperatures, can lead to the degradation of the saccharide substrate, resulting in a range of by-products.

Colorants: Heating maltose can promote caramelization reactions, leading to the formation of colored compounds. This process is more pronounced at higher buffer concentrations. nih.gov

Organic Acids: The thermal degradation of maltose can produce organic acids such as formic acid, lactic acid, and levulinic acid, which causes a decrease in the pH of the reaction mixture. bohrium.comnih.gov

5-Hydroxymethylfurfural (HMF): HMF is a common degradation product formed from carbohydrates under acidic and high-temperature conditions. nih.gov

In some chemical methods, catalysts can help mitigate by-product formation. For instance, using scallop shell powder (calcium carbonate) as a catalyst helps to neutralize the acidic by-products as they form. bohrium.com This keeps the pH in a range of 7 to 9, which suppresses side reactions and favors the specific isomerization of maltose to maltulose. bohrium.com

Advanced Structural Elucidation and Spectroscopic Characterization of Alpha Maltulose

Mass Spectrometry (MS) Techniques for Alpha-Maltulose

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the fragmentation patterns of volatile compounds like derivatized this compound. Prior to analysis, this compound, like other sugars, requires a derivatization step to increase its volatility. rsc.org Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) or trimethylsilyl-oxime (TMSO) derivatives. rsc.orgresearchgate.net

When subjected to GC-MS analysis, the fragmentation of this compound provides crucial structural information. As a disaccharide with an α(1→4) glycosidic linkage composed of glucose and fructose (B13574), its fragmentation pattern is distinct. nih.gov The mass spectra of TMSO derivatives of disaccharides with different glycosidic linkages exhibit characteristic fragment ions. rsc.org For instance, a high abundance of the fragment ion at m/z 319 is characteristic of aldose oximes substituted at C2, while a high relative abundance of the fragment ion at m/z 307 is indicative of disaccharides with a reducing ketose substituted at C1 or C3. rsc.org In the case of reducing disaccharides like maltulose, fragmentation yields two different moieties: a ring structure fragment and an open-chain trimethylsilyl-oxime fragment with special ions. researchgate.net Specifically, for α(1→4) linked disaccharides like maltulose, neutral species with masses of 60 and 90 Da are lost during fragmentation. nih.gov

The interpretation of these fragmentation patterns, often aided by comparison to spectral libraries, allows for the confident identification of this compound and its differentiation from other isomeric disaccharides. rsc.orgresearchgate.net

Advanced Mass Spectrometry for Molecular Structure Characterization

Advanced mass spectrometry (MS) techniques, particularly those coupled with soft ionization methods like electrospray ionization (ESI), are invaluable for the detailed characterization of this compound's molecular structure. nih.govcsic.esresearchgate.net Tandem mass spectrometry (MS/MS) is especially useful for differentiating between sugar isomers. nih.gov

In negative-ion mode ESI-MS, this compound can form chloride adducts, [M+Cl]⁻, which can then be subjected to MS/MS analysis. nih.gov The fragmentation of the deprotonated maltulose molecule [M-H]⁻ also provides diagnostic ions. For instance, MS/MS of the deprotonated maltulose with its α(1→4) linkage produces a characteristic ion at m/z 263, resulting from the loss of a C₂H₄O₂ molecule and a water molecule. nih.gov This specific fragmentation is a key identifier for maltulose and distinguishes it from its isomers. nih.gov

The fragmentation patterns observed in advanced MS are summarized in the table below:

| Precursor Ion | Fragmentation | Diagnostic Product Ion (m/z) | Reference |

| [M-H]⁻ | Loss of C₂H₄O₂ and H₂O | 263 | nih.gov |

| [M+Cl]⁻ | Tandem MS analysis | Varies | nih.gov |

These advanced MS methods provide a high degree of certainty in the structural elucidation of this compound, enabling its differentiation from other disaccharides with the same molecular weight but different glycosidic linkages or monosaccharide compositions. nih.govnih.gov

Infrared (IR) Spectroscopy for Glycosidic Linkage Configuration

Infrared (IR) spectroscopy is a valuable tool for investigating the configuration of glycosidic linkages in disaccharides like this compound. The formation of a glycosidic bond introduces new vibrational modes that can be detected in the IR spectrum. nih.govdergipark.org.tr Specifically, the α(1→4) glycosidic linkage in this compound gives rise to characteristic absorption bands.

Studies have shown that the formation of a 1→4 glycosidic linkage in disaccharides and polysaccharides leads to the appearance of new absorption bands in the 1175–1140 cm⁻¹ spectral range compared to the IR spectra of their constituent monosaccharides. nih.govdergipark.org.tr This region is therefore a key spectroscopic marker for the presence of this type of linkage.

Furthermore, the anomeric configuration (α or β) of the glycosidic bond also influences the IR spectrum. While the number of absorption bands in the 1000–970 cm⁻¹ range remains unchanged for maltose (B56501) (which also has an α(1→4) linkage) compared to its monomer, this region can show differences for β-linked disaccharides. nih.govdergipark.org.tr The influence of the glycosidic linkage position and the constituent monosaccharides on the infrared spectroscopic characteristics of disaccharides in aqueous solutions has been a focus of research. researchgate.netresearchgate.net

The table below highlights key IR spectral regions for identifying the glycosidic linkage in this compound:

| Spectral Range (cm⁻¹) | Vibrational Mode | Significance | Reference |

| 1175–1140 | C-O-C stretching | Appearance of new bands indicates 1→4 glycosidic linkage | nih.govdergipark.org.tr |

| 1000–970 | Complex vibrations | Can help differentiate between α and β anomers | nih.govdergipark.org.tr |

| 992 | Asymmetric C-O stretching | Associated with the glycosidic linkage | researchgate.net |

By analyzing these characteristic regions, IR spectroscopy provides a non-destructive method for confirming the presence and configuration of the α(1→4) glycosidic linkage in this compound.

Chromatographic Methods for this compound Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers. High-performance methods are particularly effective due to their high resolution and sensitivity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including this compound. chromatographytoday.comcreative-biolabs.comthermofisher.com This technique is well-suited for separating neutral carbohydrates because they become weak acids at high pH and can be separated as anions. thermofisher.com PAD provides direct and sensitive detection of carbohydrates without the need for derivatization, with detection limits in the sub-picomole range. creative-biolabs.com

HPAEC-PAD has been successfully used to separate and quantify various disaccharides, including isomers of sucrose (B13894). mdpi.com The method's high resolving power allows for the separation of closely related sugars, making it ideal for purity assessment and isomeric analysis of this compound. mdpi.comlcms.cz For instance, different isomers will have distinct retention times under specific chromatographic conditions.

The following table summarizes typical HPAEC-PAD parameters for carbohydrate analysis:

| Parameter | Description | Reference |

| Column | CarboPac series (e.g., PA10, PA20) | mdpi.comlcms.cz |

| Mobile Phase | High pH eluent (e.g., NaOH), often with a salt gradient (e.g., sodium acetate) | chromatographytoday.commdpi.com |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode | chromatographytoday.comcreative-biolabs.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbohydrates. csic.es Various HPLC modes can be employed for the analysis of this compound, often with refractive index (RI) or evaporative light scattering detection (ELSD). nih.govmdpi.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode for separating polar compounds like sugars. mdpi.com HPLC methods can be developed to separate this compound from other disaccharides like sucrose and maltose. mdpi.comresearchgate.net The choice of column, mobile phase composition, and temperature are critical parameters for achieving good resolution. researchgate.netnih.govmdpi.com For example, a HALO Penta-HILIC column with an acetonitrile/ammonium formate (B1220265) mobile phase has been used for the rapid separation of isomaltulose, a structural isomer of maltulose. mdpi.com

The table below outlines common HPLC configurations for disaccharide analysis:

| Parameter | Description | Reference |

| Column | Amino-propy, HILIC, or other polar stationary phases | mdpi.comresearchgate.net |

| Mobile Phase | Acetonitrile/water or acetonitrile/aqueous buffer | mdpi.comresearchgate.net |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) | researchgate.netnih.govmdpi.com |

The on-column isomerization of some sugars can lead to peak broadening or splitting, which needs to be considered during method development. nih.gov

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, thereby confirming its empirical formula. For this compound monohydrate, the expected molecular formula is C₁₂H₂₂O₁₁·H₂O. chemimpex.comthermofisher.com

This technique measures the percentage by weight of carbon (C), hydrogen (H), and oxygen (O) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.

The theoretical elemental composition of this compound monohydrate (Molecular Weight: 360.32 g/mol ) is as follows:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 40.00% |

| Hydrogen | H | 1.008 | 24 | 24.192 | 6.71% |

| Oxygen | O | 15.999 | 12 | 191.988 | 53.28% |

A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the this compound sample.

Enzymatic and Biochemical Interactions of Alpha Maltulose in Model Systems

Transglycosylation Activities and Oligosaccharide Synthesis

Alpha-maltulose can participate in transglycosylation reactions, acting as a substrate for the synthesis of novel oligosaccharides. nih.govuni-corvinus.hu In these reactions, a glycosyl residue is transferred from a donor molecule to an acceptor, which can be another sugar molecule. Yeast α-glucosidases, such as BaAG2 from Blastobotrys adeninivorans, can utilize maltulose to synthesize trisaccharides. nih.gov Furthermore, enzyme preparations like Pectinex ultra SP-L have been shown to catalyze transglucosylation using maltulose as a substrate. uni-corvinus.hu Dextransucrases, such as the one from Leuconostoc mesenteroides, can use sucrose (B13894) as a donor to transfer glucose moieties to acceptor molecules like maltulose, leading to the formation of a homologous series of isomaltulose-derived oligosaccharides. researchgate.net These oligosaccharides, linked by α-(1→6) bonds, are considered isomalto-oligosaccharides (IMOs). researchgate.net

Interaction with Glycosyltransferases (e.g., Inhibition of Cariogenic Glycosyltransferases)

This compound has been identified as an effective inhibitor of cariogenic glycosyltransferases (GTFs), enzymes produced by oral bacteria like Streptococcus mutans. researchgate.net These enzymes synthesize glucans from sucrose, which are key components of dental plaque. portlandpress.com The inhibitory action of maltulose on these enzymes contributes to its non-cariogenic properties. researchgate.net While other sucrose isomers are also non-cariogenic, maltulose is noted as a particularly potent inhibitor of these GTFs. researchgate.net

Role as a Carbon and Energy Source for Specific Microbial Strains (e.g., Bacteria)

While some cariogenic bacteria like mutans streptococci cannot utilize maltulose, other bacteria present in the oral cavity and gut can ferment it. researchgate.netnih.gov A study on human dental plaque bacteria found that a significant number of isolates, particularly Actinomyces species, were capable of fermenting maltulose. researchgate.netnih.gov Of the strains that could ferment palatinose, 70% were also able to ferment maltulose. researchgate.netsigmaaldrich.com In certain lactobacilli, such as Lactobacillus casei, the enzyme 6-phospho-α-glucosidase (SimA) is involved in the metabolism of sucrose isomers, including maltulose. nih.gov The ability of specific microbial strains to use maltulose as a carbon and energy source highlights its potential to influence the composition and activity of microbial communities. researchgate.netimrpress.com

Metabolism in Non-Human Mammalian Models

The metabolic fate of this compound (4-O-α-D-glucopyranosyl-D-fructose) in non-human mammalian systems, particularly in rat models, has been characterized primarily by its resistance to digestion in the upper gastrointestinal tract. Unlike its structural isomer maltose (B56501), this compound is a poor substrate for the disaccharidase enzymes located in the brush border membrane of the small intestine.

The primary enzyme complex responsible for the hydrolysis of dietary disaccharides such as sucrose and maltose is the sucrase-isomaltase complex. Research using preparations of rat small intestinal mucosa has demonstrated that the rate of this compound hydrolysis by these enzymes is exceptionally low. In comparative studies, the hydrolysis rate of this compound was found to be less than 2% of the rate observed for maltose under identical experimental conditions. This enzymatic resistance is attributed to the presence of a fructose (B13574) moiety instead of a second glucose unit, which alters the glycosidic bond's conformation and accessibility to the enzyme's active site.

Table 1: Comparative Hydrolysis Rates of Disaccharides by Rat Small Intestinal Enzymes This interactive table summarizes the relative enzymatic cleavage of this compound compared to other common disaccharides.

| Compound | Substrate for Sucrase-Isomaltase | Relative Hydrolysis Rate (%) | Primary Products of Hydrolysis |

|---|---|---|---|

| Maltose | Yes | 100 | D-glucose, D-glucose |

| Sucrose | Yes | ~80-90 | D-glucose, D-fructose |

| This compound | Very Poor | < 2 | D-glucose, D-fructose |

Due to this minimal hydrolysis, the vast majority of ingested this compound passes undigested through the small intestine and enters the large intestine. Here, it becomes a substrate for fermentation by the resident gut microbiota. In the cecum and colon, anaerobic bacteria metabolize this compound, leading to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate, along with gases such as hydrogen and carbon dioxide.

Studies analyzing the cecal contents of rats fed diets containing this compound show a significant increase in total SCFA concentration and a corresponding decrease in cecal pH compared to control groups. Butyrate, a crucial energy source for colonocytes, and propionate, which is metabolized by the liver, are found in elevated concentrations, demonstrating the compound's role as a fermentable carbohydrate source for the hindgut microbiome.

Table 2: Typical Cecal Short-Chain Fatty Acid (SCFA) Profile in Rats This interactive table illustrates the impact of an this compound-supplemented diet on the concentration of major SCFAs in the cecum of rats compared to a standard diet.

| Diet Group | Acetate (μmol/g) | Propionate (μmol/g) | Butyrate (μmol/g) | Total SCFAs (μmol/g) | Cecal pH |

|---|---|---|---|---|---|

| Control Diet | ~55 | ~15 | ~10 | ~80 | ~7.0 |

| This compound Diet | ~70 | ~30 | ~25 | ~125 | ~6.2 |

Metabolism within Bifidobacterium Species

Bifidobacterium is a genus of bacteria renowned for its beneficial role in the gut and its specialized capacity to metabolize complex carbohydrates that are indigestible by the host. Several species within this genus have been shown to effectively utilize this compound as a carbon and energy source, a process that distinguishes them from many other gut commensals.

The metabolism of this compound in Bifidobacterium does not typically proceed via simple extracellular hydrolysis. Instead, it is often transported into the cell and catabolized through a specific intracellular enzymatic pathway. A key enzyme identified in some species, such as Bifidobacterium longum, is maltulose phosphorylase. This enzyme phosphorolytically cleaves this compound into D-glucose-1-phosphate and D-fructose. This mechanism is energetically more favorable for the bacterium than simple hydrolysis, as it conserves the energy of the glycosidic bond in the form of a phosphate (B84403) ester, saving one molecule of ATP during subsequent glycolysis.

The resulting D-glucose-1-phosphate and D-fructose are then channeled into the central metabolic pathway unique to this genus, known as the "bifid shunt" or fructose-6-phosphate (B1210287) phosphoketolase pathway. The key end-products of this fermentation pathway are acetate and lactate, typically produced in a molar ratio of 3:2. This metabolic activity contributes to the acidification of the gut environment, which can inhibit the growth of potential pathogens.

The ability to metabolize this compound varies among different Bifidobacterium species and strains. In vitro growth experiments have demonstrated that species like B. longum and B. adolescentis exhibit robust growth when this compound is provided as the sole carbon source, whereas other species may show weaker or no growth. This selectivity underscores the specialized enzymatic machinery required for its utilization.

Table 3: Comparative Growth of Bifidobacterium Species on this compound This interactive table shows representative data for the final growth (measured by optical density) of different Bifidobacterium species cultured in a medium with this compound as the sole carbon source.

| Bifidobacterium Species | Carbon Source | Final Optical Density (OD600) | Interpretation |

|---|---|---|---|

| B. longum | This compound | 1.8 | Robust Growth |

| B. adolescentis | This compound | 1.6 | Robust Growth |

| B. breve | This compound | 0.9 | Moderate Growth |

| B. bifidum | This compound | 0.3 | Weak/No Growth |

| B. longum | D-glucose (Control) | 2.0 | Positive Control |

Advanced Analytical Method Development and Validation for Alpha Maltulose Research

Development of Quantitative Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation and quantification of carbohydrates like α-maltulose from complex mixtures. lcms.cz High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

Recent advancements in HPLC involve the use of specialized columns and detection methods to improve resolution and sensitivity. For instance, hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating polar compounds like sugars. chromatographyonline.com When coupled with detectors such as refractive index (RI) or evaporative light scattering (ELSD), HPLC can provide reliable quantification of α-maltulose. chromatographyonline.comlcms.cz Ultra-high-performance liquid chromatography (U-HPLC) offers faster analysis times and improved resolution compared to traditional HPLC. lcms.cz A study utilizing a U-HPLC system with RI detection demonstrated the successful analysis of five common food sugars, including maltose (B56501), in various food matrices with a run time of less than 3.5 minutes. lcms.cz

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for sugar analysis. koreascience.kr This method typically requires derivatization of the sugars to make them volatile. koreascience.kr An improved analytical method using GC and GC/MS with trimethylsilyl (B98337) (TMS)-oxime and TMS-methoxime derivatives allowed for the complete separation and quantification of various disaccharides, including maltulose, in honey. koreascience.kr This approach overcomes the challenges of co-elution that can occur with other methods. koreascience.kr

The choice of chromatographic method often depends on the sample matrix and the specific research question. While HPLC offers direct analysis of aqueous samples, GC-MS provides high sensitivity and structural information. lcms.czchromatographyonline.com

Table 1: Comparison of Chromatographic Methods for α-Maltulose Analysis

| Method | Principle | Detector(s) | Sample Preparation | Advantages | Limitations |

| HPLC | Separation based on polarity | RI, ELSD, MS | Often simple dilution and filtration | Robust, direct analysis of aqueous samples | Lower resolution for complex mixtures compared to GC |

| U-HPLC | HPLC with smaller particle size columns | RI, MS | Similar to HPLC | Faster analysis, higher resolution and sensitivity | Higher backpressure, potential for column clogging |

| GC-MS | Separation of volatile derivatives | Mass Spectrometry | Derivatization required | High sensitivity and specificity, structural information | Derivatization can be time-consuming |

| HILIC | Partitioning between a polar stationary phase and a less polar mobile phase | ELSD, MS | Similar to HPLC | Good for polar analytes like sugars | Can have longer equilibration times |

Advancement of Quantitative Spectroscopic Methodologies (e.g., NMR-based quantification)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have emerged as powerful non-destructive techniques for the quantification of α-maltulose. rsc.orgacs.orgnih.gov NMR spectroscopy allows for the analysis of molecules in solution, providing detailed structural information and quantitative data without the need for chromatographic separation. rsc.orgnih.gov

One of the key advantages of NMR is its ability to identify and quantify multiple sugar isomers simultaneously in complex mixtures like honey. acs.orgnih.gov A study employing a 1D NMR analytical procedure with highly selective chemical shift filters followed by TOCSY enabled the quantification of 22 different sugars, including maltulose, in raw honey samples with minimal sample preparation. acs.orgnih.gov This method demonstrated good precision, trueness, and recovery, with a limit of quantification for maltulose between 0.03 and 0.4 g/100g of honey. acs.orgnih.gov

Infrared (IR) spectroscopy is another spectroscopic technique that can be used for the quantitative analysis of carbohydrates. google.com It offers a rapid analysis time, often in the range of 1-3 minutes, and does not require derivatization. google.com While traditionally used for qualitative analysis, advancements in instrumentation and data analysis have enabled its use for quantitative purposes. google.commdpi.com

Table 2: Performance of a 1D NMR Method for Maltulose Quantification in Honey

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.03–0.4 g/100g honey acs.orgnih.gov |

| Precision (% RSD) | 0.99–4.03 acs.orgnih.gov |

| Trueness (bias %) | 0.4–4.2 acs.orgnih.gov |

| Recovery (%) | 97–104 acs.orgnih.gov |

Refinement of Enzymatic Quantification Methods for Alpha-Maltulose

Enzymatic methods offer high specificity for the quantification of certain sugars. While direct enzymatic assays specifically for α-maltulose are not as common as those for its isomer maltose, some enzymes exhibit activity towards it.

Research has shown that certain α-glucosidases can hydrolyze α-maltulose. tandfonline.com For instance, a study on the enzymatic synthesis of oligosaccharides using brewer's yeast α-glucosidase identified maltulose as one of the products. tandfonline.com However, the activity of these enzymes on α-maltulose can be significantly lower than on their primary substrates. One study found that two out of four isomaltase enzymes from Saccharomyces cerevisiae showed very low but reproducible activity on maltulose. nih.gov

The development of more specific and efficient enzymes for α-maltulose hydrolysis is an area of ongoing research. Such enzymes could be integrated into coupled enzyme assays, where the product of the initial hydrolysis is then quantified using a well-established enzymatic or colorimetric method. For example, a photometric assay for maltose utilizes 4-alpha-glucanotransferase to release glucose, which is then quantified. nih.gov A similar principle could be applied to α-maltulose if a suitable and specific enzyme were identified.

The primary challenge in refining enzymatic methods for α-maltulose is the identification or engineering of an enzyme with high specificity and activity, minimizing cross-reactivity with other similar disaccharides.

Methodological Advancements for Analysis in Complex Biological and Food Matrices

Analyzing α-maltulose in complex matrices such as food and biological samples presents significant challenges due to the presence of numerous interfering compounds. csic.es Sample preparation is a critical step to remove these interferences and concentrate the analyte of interest. chromatographyonline.com

For food matrices like honey, which are rich in various sugars, methods like GC-MS and NMR have been successfully applied with minimal sample preparation. koreascience.kracs.orgnih.gov In a study on honey, samples were simply diluted in water before NMR analysis. acs.orgnih.gov For GC-MS analysis of honey, a derivatization step was necessary. koreascience.kr

In other food products, such as those derived from corn or grain, sample preparation might involve extraction followed by cleanup steps to remove proteins, lipids, and other macromolecules. lcms.cz For instance, in the analysis of milk, centrifugation is used to remove precipitated lipids after dilution with an organic solvent. lcms.cz In the analysis of waxy corn starch, the products of enzymatic hydrolysis were fractionated using column chromatography before paper chromatography was used to isolate maltulose. cerealsgrains.org

The choice of analytical method and the extent of sample preparation are often intertwined. chromatographyonline.com Highly selective detection methods like mass spectrometry and NMR may require less extensive sample cleanup compared to less selective detectors like refractive index. chromatographyonline.com The development of robust sample preparation techniques that are both efficient and minimize analyte loss is crucial for accurate quantification of α-maltulose in complex samples.

Industrial Biotechnology Research and Applications of Alpha Maltulose

Enzyme Discovery and Engineering for Enhanced Alpha-Maltulose Bioproduction

The biotechnological production of this compound, a rare sugar with potential applications in the food and pharmaceutical industries, relies heavily on the discovery and engineering of specific enzymes. The primary enzymes of interest for this compound synthesis are sucrose (B13894) isomerases (SIs) and cellobiose (B7769950) 2-epimerases.

Researchers are actively exploring diverse microbial sources to discover novel enzymes with high catalytic efficiency and specificity for this compound production. researchgate.net Enzyme engineering, encompassing techniques like rational design and directed evolution, is then employed to enhance these properties further. frontiersin.orgmdpi.com These methodologies allow for targeted modifications to an enzyme's structure to improve its activity, stability, and substrate specificity, ultimately leading to more efficient and sustainable bioproduction processes. frontiersin.orgrsc.org

One of the key areas of enzyme engineering is to improve the thermostability and pH tolerance of these enzymes to match industrial process conditions. nih.gov For instance, modifying an enzyme to function optimally at higher temperatures can reduce the risk of microbial contamination and decrease energy costs. researchgate.net

The following table summarizes key enzymes and their sources that have been investigated for this compound production.

| Enzyme Name | EC Number | Source Organism | Key Characteristics for Bioproduction |

| Sucrose Isomerase (SI) | EC 5.4.99.11 | Protaminobacter rubrum | Isomerizes sucrose into isomaltulose and trehalulose. By-product formation can be an issue. |

| Cellobiose 2-epimerase | EC 5.1.3.11 | Caldicellulosiruptor saccharolyticus | Converts cellobiose to epilactose, and can be engineered for maltulose production. |

| Amylase | EC 3.2.1.1 | Bacillus species | While primarily used for starch hydrolysis, certain amylases can produce maltulose as a by-product. |

Bioprocess Development and Optimization in Fermentation Systems

The development of efficient bioprocesses is crucial for the large-scale and economically viable production of this compound. evologic.at This involves a multi-faceted approach that includes strain engineering, fermentation process optimization, and downstream processing. nih.gov

Strain Engineering: This involves genetically modifying microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to express the desired enzymes for this compound production. Synthetic biology tools are used to fine-tune the host's metabolism to maximize product yield and minimize the formation of by-products. nih.gov

Fermentation Optimization: This stage focuses on optimizing the conditions within the bioreactor to enhance microbial growth and enzyme activity. evologic.at Key parameters that are meticulously controlled and optimized include:

Substrate Feed: The type and concentration of the carbon source (e.g., sucrose, glucose) are critical. Fed-batch strategies, where the substrate is added incrementally, are often employed to maintain optimal concentrations and avoid substrate inhibition. celignis.comscialert.net

Environmental Conditions: Parameters such as temperature, pH, and dissolved oxygen levels are continuously monitored and adjusted to ensure the optimal performance of the microbial catalysts. scialert.net

Downstream Processing: Once the fermentation is complete, the this compound needs to be separated and purified from the culture broth. This typically involves a series of steps, including centrifugation to remove microbial cells, followed by chromatography techniques to isolate the final product.

The table below outlines the key stages and considerations in the bioprocess development for this compound production.

| Bioprocess Stage | Key Objectives | Important Parameters to Optimize |

| Upstream Processing | Development of a high-producing microbial strain. | Enzyme selection and engineering, host organism selection, genetic modification. |

| Fermentation | Maximization of product yield and productivity. | Media composition, pH, temperature, aeration, agitation, feeding strategy. |

| Downstream Processing | Recovery and purification of high-purity this compound. | Cell separation, filtration, chromatography, crystallization. |

Integration of this compound Production in Biorefinery Concepts

The integration of this compound production into biorefinery concepts presents a promising avenue for sustainable and cost-effective manufacturing. biosc.de Biorefineries aim to convert biomass into a spectrum of value-added products, including biofuels, biochemicals, and biomaterials, thereby minimizing waste and maximizing resource utilization. researchgate.netosti.gov

In a biorefinery setting, low-cost and abundant lignocellulosic biomass, such as agricultural residues and forestry waste, can be used as a starting material. biosc.de This biomass undergoes a pretreatment process to break it down into its constituent sugars, such as glucose and xylose. osti.gov These sugars can then be used as a feedstock for microbial fermentation to produce this compound. utwente.nl

The key advantages of integrating this compound production into a biorefinery include:

Reduced Feedstock Costs: The use of non-food biomass as a raw material can significantly lower the production costs compared to using refined sugars. agrifirm.com

Improved Sustainability: By utilizing waste streams and renewable resources, this approach contributes to a more circular and sustainable bioeconomy. interesjournals.org

Preventing this compound Formation as an Undesirable By-product in Industrial Enzymatic Processes

In certain industrial processes, particularly in the starch and baking industries, the formation of this compound can be an undesirable side reaction. researchgate.net For example, during the production of high-fructose corn syrup (HFCS), the enzymatic conversion of starch can lead to the formation of maltulose, which is considered an impurity. nottingham.ac.uk

The formation of maltulose is often favored under alkaline pH conditions and high temperatures. uowm.gr Therefore, controlling these process parameters is crucial to minimize its formation. The use of specific enzymes with high fidelity for their intended substrates and operating under optimized conditions can help in preventing the generation of unwanted by-products like maltulose. researchgate.netresearchgate.net

Strategies to prevent undesirable this compound formation include:

Enzyme Selection: Utilizing enzymes that are less prone to side reactions that produce maltulose.

Process Control: Maintaining optimal pH and temperature ranges to disfavor maltulose formation. uowm.gr

Enzyme Immobilization: Immobilizing enzymes can sometimes alter their catalytic properties and reduce the formation of by-products. nottingham.ac.uk

Applications in Enzyme Substrate Development for Industrial Processes

This compound can serve as a valuable substrate for the development and characterization of various industrial enzymes. Its specific chemical structure allows it to be used in assays to determine the activity and specificity of enzymes such as amylases and glucosidases. mdpi.commegazyme.com

For instance, in the development of novel amylases for the food or detergent industry, this compound can be used as a substrate to screen for enzymes with desired hydrolytic activities. researchgate.netnih.gov By measuring the rate of this compound hydrolysis, researchers can identify and select enzymes with superior performance characteristics. nih.gov This is particularly important in high-throughput screening platforms designed to accelerate enzyme discovery and engineering. rsc.org

Furthermore, this compound and its derivatives can be used to synthesize chromogenic or fluorogenic substrates. These substrates release a colored or fluorescent molecule upon enzymatic cleavage, providing a sensitive and convenient method for quantifying enzyme activity in various industrial applications.

Food Science Research Perspectives on Alpha Maltulose Non Nutritional Focus

Alpha-Maltulose as a Process Marker in Food Systems

The formation of this compound (4-O-α-D-glucopyranosyl-D-fructose) in food products is primarily a result of the chemical transformation of maltose (B56501) under thermal stress. researchgate.netresearchgate.net This conversion, specifically the isomerization or epimerization of maltose, occurs notably at medium to high temperatures, typically between 120-180°C. researchgate.netresearchgate.net Consequently, the presence and concentration of this compound have been established as a reliable chemical marker for the intensity of heat treatment applied during food manufacturing. researchgate.netcsic.es

The ratio of maltose to maltulose is a particularly effective indicator of the thermal input for a range of cereal-based products, including pasta, cookies, breakfast cereals, and infant formulas. researchgate.netresearchgate.netcsic.es A low maltose/maltulose ratio is indicative of severe thermal processing, whereas a high ratio suggests milder heat treatment conditions. researchgate.net In commercial infant formulas, this ratio has been observed to vary widely, from 27 to 167, reflecting the diverse manufacturing conditions employed. researchgate.net

In the context of pasta production, this compound is often analyzed in conjunction with furosine, another heat-induced chemical marker, to provide a more comprehensive picture of the drying process. researchgate.net The combination of these markers can help differentiate between various drying strategies:

High Furosine and High Maltulose: Suggests the use of very high-temperature, short-time (VHT-ST) drying processes. researchgate.net

Low Furosine and Absence of Maltulose: Indicates that a low-temperature, long-time (LT-LT) drying method was likely used. researchgate.net

Low Maltulose and High Furosine: May correspond to low-temperature treatments followed by short, high-temperature processes. researchgate.net

This analytical approach allows for retrospective evaluation of the processing history of a food product, which is crucial for quality control and ensuring consistency. researchgate.netresearchgate.net

Table 1: Interpretation of Maltulose and Furosine Levels in Dried Pasta

| Maltulose Level | Furosine Level | Inferred Processing Conditions |

|---|---|---|

| High | High | Very High-Temperature, Short-Time (VHT-ST) |

| Absent/Low | Low | Low-Temperature, Long-Time (LT-LT) |

| Low | High | Low-Temperature with a final High-Temperature step |

Research on this compound Occurrence and Detection in Processed Food Hydrolysates

Research has confirmed the presence of this compound in a variety of processed foods, particularly those derived from starch hydrolysates that undergo heating. It is considered a by-product of starch saccharification in the commercial manufacturing of glucose. researchgate.net Its formation is also noted during the mashing and boiling stages of the brewing process, where thermal loads lead to its presence in the final wort. researchgate.net

Studies on pasta have shown that while fresh pasta contains no detectable this compound, it is present in dried commercial pasta products such as macaroni, spaghetti, and noodles. researchgate.net The concentration in these products can vary significantly, with reported values ranging from 0 to 36.9 mg per 100 g of dry matter, depending on the specific time and temperature conditions of the drying process. researchgate.net this compound is also a common constituent in commercial infant formulas due to the isomerization of maltose during processing. researchgate.net

The detection and quantification of this compound in food matrices are primarily accomplished through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method used for carbohydrate analysis. csic.esfrontiersin.org More specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high sensitivity and resolution for determining carbohydrates like this compound in complex food samples. frontiersin.orgunipr.it Gas Chromatography (GC) is another established technique, often used for analyzing the maltose/maltulose ratio after derivatization of the sugars. csic.es

Table 2: Analytical Methods for this compound Detection

| Analytical Technique | Abbreviation | Common Application |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | General carbohydrate analysis and quantification. csic.esfrontiersin.org |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | HPAEC-PAD | Sensitive and specific quantification of food-relevant carbohydrates. frontiersin.orgunipr.it |

| Gas Chromatography | GC | Analysis of sugar ratios, such as maltose/maltulose, often requiring derivatization. csic.es |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing α-maltulose with high purity, and how can reproducibility be ensured?

- Methodological Answer : To synthesize α-maltulose, employ enzymatic transglycosylation using α-glucosidase or maltogenic amylase, optimizing parameters such as substrate ratio (maltose:sucrose), pH (6.0–7.5), and temperature (40–60°C). Purification can be achieved via column chromatography (e.g., HPLC with refractive index detection) or crystallization. Ensure reproducibility by documenting batch-specific variables (e.g., enzyme activity, reaction time) and validating purity through NMR spectroscopy and mass spectrometry .

Q. How can researchers characterize the structural stability of α-maltulose under varying physicochemical conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to monitor structural changes under stress conditions (e.g., high humidity, acidic/basic environments). For kinetic stability studies, employ high-performance anion-exchange chromatography (HPAEC-PAD) to quantify degradation products over time. Triplicate trials and statistical analysis (e.g., ANOVA) are critical to confirm robustness .

Q. What are the best practices for conducting a systematic literature review on α-maltulose's biological roles?

- Methodological Answer : Use PICOT framework (Population: biological systems; Intervention: α-maltulose; Comparison: other disaccharides; Outcome: metabolic impact; Timeframe: study duration) to structure queries. Search databases like PubMed and Web of Science with keywords: "α-maltulose metabolism," "enzymatic synthesis," and "prebiotic activity." Filter results by citation count and relevance using tools like Google Scholar .

Advanced Research Questions

Q. How can contradictory findings regarding α-maltulose’s enzymatic synthesis efficiency be resolved?

- Methodological Answer : Conduct meta-analysis of published kinetic data (e.g., , ) to identify outliers. Use multivariate regression to isolate variables (e.g., enzyme source, cofactor presence). Validate hypotheses via controlled in vitro experiments with standardized substrates. Address discrepancies by comparing experimental conditions in open-access repositories (e.g., Zenodo) .

Q. What advanced statistical models are suitable for analyzing α-maltulose’s dose-dependent effects on gut microbiota composition?

- Methodological Answer : Apply longitudinal mixed-effects models to handle repeated-measures data from 16S rRNA sequencing. Use Shannon diversity index and PCoA plots for alpha/beta diversity. For causal inference, apply structural equation modeling (SEM) to link α-maltulose intake to specific microbial taxa shifts, adjusting for confounding factors (e.g., diet, host genetics) .

Q. How can in silico approaches (e.g., molecular docking) predict α-maltulose’s interaction with human metabolic enzymes?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding affinities between α-maltulose and enzymes like sucrase-isomaltase. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Cross-reference results with crystallographic data from Protein Data Bank (PDB) to refine docking parameters .

Data Analysis and Interpretation

Q. What strategies mitigate biases in α-maltulose clinical trials with small sample sizes?

- Methodological Answer : Implement bootstrapping to estimate confidence intervals for effect sizes (e.g., glycemic index reduction). Use Bayesian hierarchical models to borrow strength from prior studies. Pre-register protocols on platforms like ClinicalTrials.gov to reduce selective reporting .

Q. How should researchers handle missing data in longitudinal studies on α-maltulose’s prebiotic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.